molecular formula C9H8N2O2 B1175380 3-Methyl-2-butenal dimethyl hydrazone CAS No. 16713-48-7

3-Methyl-2-butenal dimethyl hydrazone

Cat. No.: B1175380
CAS No.: 16713-48-7
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-2-butenal dimethyl hydrazone is a Schiff base formed via the condensation of 3-methyl-2-butenal (an α,β-unsaturated aldehyde) with dimethylhydrazine. This compound features a hydrazone functional group (–NH–N=CH–) with methyl substituents on the hydrazine moiety and a branched aliphatic chain. Its structure imparts unique reactivity, such as pH-sensitive bond cleavage and stereoselective applications in organic synthesis. The hydrazone bond’s lability under acidic conditions makes it valuable in drug delivery systems and asymmetric catalysis .

Properties

CAS No.

16713-48-7

Molecular Formula

C9H8N2O2

Synonyms

3-Methyl-2-butenal dimethyl hydrazone

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

The table below summarizes structural differences among key hydrazones:

Compound Name Core Structure Substituents/Functional Groups
3-Methyl-2-butenal dimethyl hydrazone Aliphatic chain with hydrazone bond –CH(CH₃)₂ from 3-methyl-2-butenal; –N(CH₃)₂
3-Methyl-2-benzothiazolinone hydrazone HCl Benzothiazole ring fused with hydrazone –Cl⁻ counterion; heterocyclic aromatic system
PMBP-isonicotinoyl hydrazone Aromatic hydrazone with pyridine Pyridinyl and benzoyl groups for metal chelation
HYD (iso) corrosion inhibitor Aryl-substituted hydrazone 4-Isopropylphenyl and 2,4-dinitrophenyl groups

Key Observations :

  • Aliphatic vs. Aromatic Systems : The target compound’s aliphatic backbone contrasts with aromatic systems (e.g., benzothiazole or aryl groups), influencing solubility and electronic properties.
  • Functional Group Diversity: The dimethylamino group in this compound enhances solubility in organic solvents, whereas ionic groups (e.g., –Cl⁻ in benzothiazolinone hydrazone) improve water solubility.

Comparison Highlights :

  • The target compound’s synthesis is straightforward compared to enantioselective SAMP/RAMP hydrazone preparations.
  • Acidic conditions are critical for benzothiazolinone hydrazone synthesis, whereas the target compound forms under milder conditions.

Physicochemical Properties and Stability

Compound Name Solubility Stability pH Sensitivity
This compound Soluble in DMSO, chloroform Stable in neutral pH; hydrolyzes in acidic environments (e.g., tumor microenvironment) Cleaves at pH < 6.5
Orange II Hydrazone Soluble in water, DMSO >95% hydrazone form in water; 70:30 hydrazone:azo in DMSO Stable in neutral/aqueous systems
HYD (iso) corrosion inhibitor Soluble in HCl/ethanol Adsorbs on metal surfaces; stable in 1.0 M HCl Not pH-sensitive

Key Findings :

  • The target compound’s pH-sensitive bond aligns with applications in tumor-targeted drug delivery, whereas HYD (iso) prioritizes acid stability for corrosion inhibition.
  • Hydrazone-to-azo tautomerism in Orange II highlights solvent-dependent stability, a feature less prominent in aliphatic hydrazones like the target compound.

Comparative Insights :

  • The target compound’s versatility spans biomedical and synthetic chemistry, unlike application-specific hydrazones (e.g., MBTH for analytics).
  • tertiary stereocenter formation) .

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